[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol

Kinase inhibitor design RET kinase Trk kinase

[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol (CAS 1311279-42-1, C₁₅H₁₅F₃N₂O, MW 296.29 g/mol) is a 3-aryl-2-(dimethylamino)-5-(trifluoromethyl)pyridine building block bearing a meta-hydroxymethyl substituent on the pendant phenyl ring. It belongs to a class of 2-(dimethylamino)-5-(trifluoromethyl)pyridine (DTP) derivatives recognized as privileged intermediates in kinase-focused medicinal chemistry, particularly for RET, Trk, and related tyrosine kinase inhibitor programs.

Molecular Formula C15H15F3N2O
Molecular Weight 296.29 g/mol
CAS No. 1311279-42-1
Cat. No. B1456603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol
CAS1311279-42-1
Molecular FormulaC15H15F3N2O
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CO
InChIInChI=1S/C15H15F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-4-10(6-11)9-21/h3-8,21H,9H2,1-2H3
InChIKeyXFGIDDKWTVTVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzyl Alcohol (CAS 1311279-42-1): Structural and Procurement Overview


[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol (CAS 1311279-42-1, C₁₅H₁₅F₃N₂O, MW 296.29 g/mol) is a 3-aryl-2-(dimethylamino)-5-(trifluoromethyl)pyridine building block bearing a meta-hydroxymethyl substituent on the pendant phenyl ring [1]. It belongs to a class of 2-(dimethylamino)-5-(trifluoromethyl)pyridine (DTP) derivatives recognized as privileged intermediates in kinase-focused medicinal chemistry, particularly for RET, Trk, and related tyrosine kinase inhibitor programs [2]. The compound is commercially available from specialty fluorochemical suppliers (e.g., Fluorochem, purity ≥95%) and serves as a versatile synthetic handle for further derivatization via the benzylic alcohol moiety .

Why Substituting [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol with Closely Related DTP Derivatives Carries Quantifiable Risk


The DTP scaffold's biological activity is highly sensitive to both the regiochemistry of substitution on the pendant phenyl ring (meta vs. para) and the nature of the functional group at that position (hydroxymethyl vs. phenol vs. acetamide) [1]. In kinase inhibitor programs—particularly those targeting RET and Trk kinases—the 3-aryl orientation of the target compound places the hydroxymethyl group in a distinct spatial trajectory that influences downstream hydrogen-bonding and steric interactions with the kinase hinge and DFG-loop residues [2]. Substituting the meta-hydroxymethyl isomer with the para isomer (CAS 1311279-64-7) or the phenol derivative (CAS 1311280-02-0) alters both the exit vector angle and the hydrogen-bond donor/acceptor profile, which can reduce target engagement and introduce uncharacterized off-target liabilities. The evidence below quantifies these structural and physicochemical differences to support informed procurement decisions.

Product-Specific Quantitative Evidence Guide: [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol Differentiation Data


Meta-Substitution Regiochemistry: Quantified Structural Differentiation vs. Para Isomer (CAS 1311279-64-7)

The target compound differs from its closest regioisomer, [4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol (CAS 1311279-64-7), solely by the position of the hydroxymethyl group on the pendant phenyl ring (meta vs. para) . In RET kinase inhibitor patent families (e.g., WO2014/072220 and related filings), 3-aryl-substituted DTP derivatives demonstrate binding conformations wherein the meta-substituted phenyl ring positions the hydroxymethyl group for productive hydrogen-bonding interactions with the kinase hinge region, whereas para-substituted analogs exhibit a ~60° shift in the exit vector of the pendant substituent, potentially disrupting this interaction network [1]. Computational docking studies on analogous 2-(dimethylamino)-5-(trifluoromethyl)pyridine scaffolds indicate that meta-substituted aryl groups achieve a dihedral angle of approximately 50–55° with the pyridine core, compared to 45–50° for para-substituted analogs, resulting in a spatial displacement of the terminal functional group by approximately 1.2–1.5 Å .

Kinase inhibitor design RET kinase Trk kinase Regiochemical SAR

Hydroxymethyl vs. Phenol Functional Group: Synthetic Versatility and Physicochemical Differentiation

The target compound bears a benzylic alcohol (–CH₂OH) functionality, in contrast to the phenol analog, 3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenol (CAS 1311280-02-0), which carries a phenolic –OH directly attached to the phenyl ring . The benzylic alcohol offers a distinct synthetic handle: it can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., bromide or mesylate) for nucleophilic displacement, or used directly in Mitsunobu and related coupling reactions [1]. In contrast, the phenol analog is a hydrogen-bond donor with a pKa of approximately 9–10, which can introduce metabolic liabilities (glucuronidation, sulfation) that are absent for the benzylic alcohol (pKa ~15–16) [2]. The molecular weight difference (296.29 vs. 282.26 g/mol) and the additional methylene spacer in the target compound also provide greater conformational flexibility for induced-fit binding interactions.

Medicinal chemistry building blocks Benzylic alcohol Phenol bioisostere Drug-like property optimization

Trifluoromethyl Group Impact on logP: Calculated Lipophilicity Advantage vs. Non-Fluorinated Pyridine Analogs

The 5-trifluoromethyl substituent on the pyridine ring is a defining structural feature that distinguishes this compound class from non-fluorinated 2-(dimethylamino)pyridine analogs (e.g., 3-(2-dimethylamino-pyridin-3-yl)-phenyl]-methanol without the –CF₃ group) [1]. The –CF₃ group increases lipophilicity by approximately +0.8 to +1.2 logP units compared to the unsubstituted or methyl-substituted pyridine [2]. The compound has a calculated logP of approximately 3.2–3.5 (ALOGPS consensus), positioning it within the optimal range for CNS-penetrant kinase inhibitors (logP 2–4) while the –CF₃ group simultaneously contributes to oxidative metabolic stability through the electron-withdrawing effect on the pyridine ring [3]. The dimethylamino group at the 2-position further modulates basicity (calculated pKa of the pyridine nitrogen: ~3.5–4.0), ensuring the compound remains largely un-ionized at physiological pH.

Lipophilicity Metabolic stability Fluorine medicinal chemistry logP optimization

Commercially Available Purity Grades: 95% vs. 97% Specifications and Implications for Downstream Applications

The target compound is commercially sourced at two primary purity tiers: 95.0%+ (Fluorochem, catalog F317452) and NLT 97% (MolCore, catalog MC22S503) . For multi-step medicinal chemistry campaigns, the 2% purity differential can be material: a 95% purity lot may contain up to 5% of unidentified impurities—potentially including the para-regioisomer (CAS 1311279-64-7) or residual palladium from Suzuki coupling steps—that can propagate through subsequent reactions and complicate bioassay interpretation . The 97% grade reduces total impurity burden by 40% relative to the 95% grade (3% vs. 5% total impurities), offering a quantifiable advantage for programs requiring stringent SAR reproducibility. Both grades are supplied as research-use-only materials without cGMP certification.

Chemical procurement Purity specifications Building block quality Synthetic yield optimization

Procurement-Guiding Application Scenarios for [3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol (CAS 1311279-42-1)


RET and Trk Kinase Inhibitor Hit-to-Lead: Meta-Hydroxymethyl as a Key Hinge-Binding Motif

In RET kinase inhibitor programs utilizing 3-aryl-2-(dimethylamino)-5-(trifluoromethyl)pyridine cores, the meta-hydroxymethyl substitution of CAS 1311279-42-1 places the benzylic alcohol in an optimal spatial orientation for hydrogen-bonding interactions with the kinase hinge region, as inferred from patent SAR on closely related analogs [1]. The para isomer (CAS 1311279-64-7) shifts the exit vector by approximately 60°, potentially disrupting this critical interaction. Medicinal chemistry teams should procure and test both isomers in parallel to establish the regiochemical SAR for their specific kinase target of interest.

Diversifiable Building Block for Parallel Library Synthesis via Benzylic Alcohol Derivatization

The benzylic alcohol functionality of this compound enables a broader range of chemical transformations than the phenol analog (CAS 1311280-02-0). It supports oxidation to the aldehyde (for reductive amination libraries), conversion to the benzyl bromide (for nucleophilic displacement with amines, thiols, or alkoxides), and direct Mitsunobu coupling, making it the preferred starting material for generating diverse compound libraries from a single building block [2]. The higher purity 97% grade (MolCore MC22S503) is recommended for library synthesis to minimize impurity carryover across multiple reaction steps.

CNS-Penetrant Kinase Probe Design: Leveraging Optimized logP for Blood-Brain Barrier Penetration

With a calculated logP of 3.2–3.5—conferred primarily by the 5-trifluoromethyl substituent—this compound falls within the optimal lipophilicity window for CNS drug candidates, a property not shared by non-fluorinated 2-(dimethylamino)pyridine analogs [3]. Combined with the reduced pyridine basicity (pKa ~3.5–4.0 vs. ~6.5–7.0 for non-fluorinated analogs), the compound maintains a favorable un-ionized fraction at physiological pH, supporting passive BBB penetration. Teams pursuing CNS kinase targets (e.g., TrkB, RET-driven brain metastases) should prioritize this fluorinated building block over non-fluorinated alternatives.

Quality-Controlled Procurement for Reproducible SAR: Selecting Between 95% and 97% Purity Grades

For primary biochemical screening and initial hit confirmation, the 95% purity grade (Fluorochem F317452) may suffice. However, for quantitative IC₅₀ determinations, selectivity panel profiling, or co-crystallography trials, the 97% grade (MolCore MC22S503) is recommended to reduce the risk of impurity interference—particularly from the co-eluting para-regioisomer, which may exhibit distinct kinase binding profiles . The 40% reduction in total impurity burden (from ≤5% to ≤3%) supports more reproducible dose-response data.

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